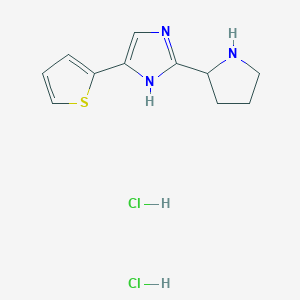
(1-Méthyl-1H-pyrrol-3-YL)méthanamine
Vue d'ensemble
Description
“(1-Methyl-1H-pyrrol-3-YL)methanamine” is a chemical compound with the molecular formula C6H10N2 . It has a molecular weight of 110.16 . The compound is also known by its IUPAC name, (1-methyl-1H-pyrrol-3-yl)methanamine .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrrol-3-YL)methanamine” is 1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-3-YL)methanamine” is a liquid at room temperature . It has a molecular weight of 110.16 .
Applications De Recherche Scientifique
Applications antifongiques
Les dérivés du pyrrole, y compris la « (1-Méthyl-1H-pyrrol-3-YL)méthanamine », ont été étudiés pour leurs propriétés antifongiques potentielles. Les interactions électrostatiques du cycle pyrrole avec les enzymes fongiques pourraient être bénéfiques pour inhiber la croissance fongique .
Agents antitumoraux
La structure du pyrrole est un composant essentiel de nombreux agents antitumoraux. Les modifications apportées au cycle pyrrole, telles que la méthylation, peuvent influencer la capacité du composé à interagir avec les cellules cancéreuses et à inhiber leur croissance .
Antibiotiques
Les composés du pyrrole sont connus pour avoir des propriétés antibiotiques. La présence d'un cycle pyrrole dans la structure moléculaire peut contribuer à la capacité du composé à cibler et à perturber les processus cellulaires bactériens .
Médicaments anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés du pyrrole est un autre domaine d'intérêt. Ces composés peuvent moduler les voies inflammatoires, offrant un soulagement des conditions liées à l'inflammation .
Médicaments hypolipidémiants
Les composés contenant une sous-unité pyrrole ont été associés à des effets hypolipidémiants. Ils peuvent interagir avec les enzymes impliquées dans la synthèse ou le métabolisme du cholestérol .
Inhibiteurs de la transcriptase inverse du VIH-1
Les dérivés du pyrrole ont été explorés pour leur capacité à inhiber la transcriptase inverse dans le VIH-1, ce qui pourrait conduire à de nouveaux traitements contre le VIH/SIDA en empêchant la réplication virale .
Inhibiteurs de protéines kinases
Le cycle pyrrole est un motif courant dans les inhibiteurs de protéines kinases, qui sont importants dans la régulation de divers processus cellulaires, notamment la croissance et la différenciation cellulaires .
Synthèse de composés médicinaux
La structure chimique de la « this compound » en fait un bloc de construction précieux dans la synthèse de divers composés médicinaux, y compris ceux présentant des propriétés cytotoxiques contre les cellules cancéreuses .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the exact structure of the pyrrole derivative and the biological context in which it is acting.
Mode of Action
Pyrrole derivatives are generally known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes.
Biochemical Pathways
Pyrrole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrrole derivatives have been reported to inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its impact on biochemical pathways .
Action Environment
The action, efficacy, and stability of (1-Methyl-1H-pyrrol-3-YL)methanamine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound . .
Propriétés
IUPAC Name |
(1-methylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOLDHBNVDOBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20863-72-3 | |
| Record name | (1-methyl-1H-pyrrol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
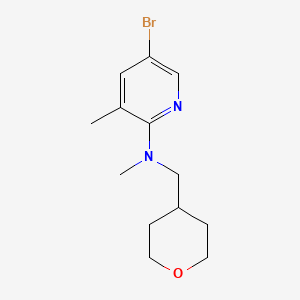
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)
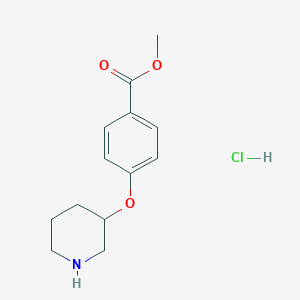
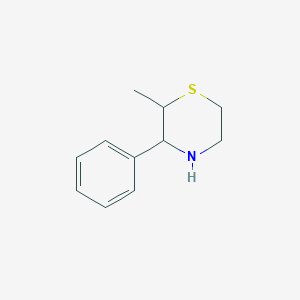

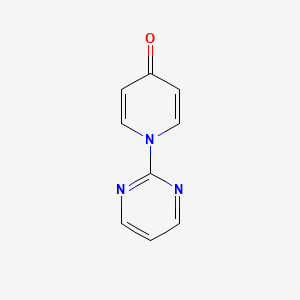
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)
